molecular formula C23H22N2O2S B2885957 4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 392248-26-9

4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2885957
CAS No.: 392248-26-9
M. Wt: 390.5
InChI Key: NEXDGHPGIDDXKD-UHFFFAOYSA-N
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Description

4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H22N2O2S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Compounds similar to 4-Benzyl-N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydrobenzo[d]Thiazol-2-Yl)Benzamide have been studied for their antibacterial properties. A study by Palkar et al. (2017) synthesized analogs with promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
  • Another study found benzothiazole derivatives exhibiting significant antifungal activity, suggesting potential applications in combating fungal infections (Narayana et al., 2004).

Anticancer and Analgesic Agents

  • Abu‐Hashem et al. (2020) synthesized novel compounds derived from a similar structure for use as anti-inflammatory and analgesic agents, showing promising results in cyclooxygenase inhibition and pain relief (Abu‐Hashem et al., 2020).
  • A research by Ravinaik et al. (2021) designed and synthesized benzamide derivatives with significant anticancer activity against various cancer cell lines, indicating potential in cancer treatment (Ravinaik et al., 2021).

Organic Material Synthesis

  • In the field of organic chemistry, studies like that of Sava et al. (2003) explored the synthesis of aromatic polyamides with benzamide groups, relevant in material science for the production of thin films and other materials (Sava et al., 2003).

Electrochemical Applications

  • Qian et al. (2017) reported a method for the synthesis of benzothiazoles through electrochemical C–H thiolation, highlighting potential applications in electrochemistry and pharmaceuticals (Qian et al., 2017).

Corrosion Inhibition

  • Hu et al. (2016) synthesized benzothiazole derivatives to study their effect as corrosion inhibitors, demonstrating their efficacy in protecting materials like steel in acidic environments (Hu et al., 2016).

Properties

IUPAC Name

4-benzyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-23(2)13-18-20(19(26)14-23)28-22(24-18)25-21(27)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXDGHPGIDDXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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